Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
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Description
Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a useful research compound. Its molecular formula is C11H11NO3S and its molecular weight is 237.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
Researchers have developed various synthetic routes to access the benzothiazine core and its derivatives, highlighting the versatility of these compounds in organic synthesis. For instance, Vidal et al. (2006) described an efficient synthesis of methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt, finding application as a precursor for synthesizing potential antiosteoarthritis quaternary ammonium derivatives (Vidal, Madelmont, & Mounetou, 2006). Similarly, Nazarenko et al. (2008) explored the synthesis of 1,4-benzothiazin-2-yl derivatives by reacting 2-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazines with 'push–pull' enamines, leading to a range of benzothiazinone spiro derivatives and providing insights into reaction mechanisms (Nazarenko et al., 2008).
Structural and Mechanistic Insights
The structural characterization and mechanistic studies of benzothiazine derivatives have been a focus to understand their reactivity and potential applications. Babudri, Di Nunno, and Florio (1982) conducted a stereoselective synthesis of 2-alkylidene-3,4-dihydro-3-oxo-2H-1,4-benzothiazines, offering a high-yield route to these compounds, which could serve as valuable intermediates in synthetic organic chemistry (Babudri, Di Nunno, & Florio, 1982).
Biological Activity and Potential Applications
Some studies have extended beyond synthetic applications to explore the biological activities of benzothiazine derivatives. For instance, Fujita et al. (1990) synthesized a series of benzothiazines and evaluated their Ca2+ antagonistic activities, identifying compounds with potential vasocardioselectivity, which might imply therapeutic relevance in cardiovascular diseases (Fujita et al., 1990). Additionally, Zia-ur-Rehman et al. (2009) reported on the synthesis of novel biologically active benzothiazine derivatives, showing preliminary antibacterial and radical scavenging activities, highlighting the pharmacological potential of these compounds (Zia-ur-Rehman et al., 2009).
Properties
IUPAC Name |
methyl 4-methyl-3-oxo-1,4-benzothiazine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-12-8-5-7(11(14)15-2)3-4-9(8)16-6-10(12)13/h3-5H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJXXYMFFBWNFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC2=C1C=C(C=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377624 |
Source
|
Record name | Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303987-90-8 |
Source
|
Record name | Methyl 3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazine-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303987-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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